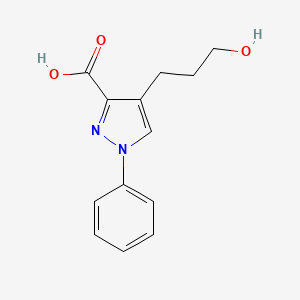

4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Classification and Position within Pyrazole Chemistry

This compound belongs to the azole family of heterocyclic compounds, specifically within the pyrazole subfamily characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazoles are classified as π-excess aromatic heterocycles where electrophilic substitution reactions occur preferentially at position 4, while nucleophilic attacks target positions 3 and 5. The compound under examination features substitution at three key positions: the nitrogen-1 position carries a phenyl group, the carbon-3 position bears a carboxylic acid functional group, and the carbon-4 position contains a 3-hydroxypropyl substituent. This substitution pattern places it within the broader category of 1-phenyl-1H-pyrazole-3-carboxylic acid derivatives, which have gained significant attention due to their diverse chemical and biological properties.

The molecular structure can be systematically analyzed according to the Hantzsch-Widman nomenclature system used for heterocyclic compounds. Within the pyrazole core, the nitrogen atoms occupy positions 1 and 2, with the nitrogen at position 1 being less reactive due to its involvement in aromatic bonding, while the nitrogen at position 2 contains a non-Hückel lone pair that exhibits greater reactivity toward electrophiles. The compound's classification as a substituted pyrazole-3-carboxylic acid derivative is further refined by the presence of the hydroxypropyl chain, which introduces additional hydrogen bonding capabilities and potential sites for further chemical modification.

| Structural Feature | Position | Chemical Environment | Functional Impact |

|---|---|---|---|

| Phenyl group | N-1 | Aromatic substitution | Increases lipophilicity, π-π interactions |

| Carboxylic acid | C-3 | Electron-withdrawing | Proton donor, metal coordination |

| Hydroxypropyl chain | C-4 | Aliphatic with terminal alcohol | Hydrogen bonding, hydrophilicity |

| Pyrazole core | Ring system | Aromatic heterocycle | Electronic delocalization, stability |

Historical Development of Pyrazole-3-Carboxylic Acid Research

The foundation of pyrazole chemistry traces back to 1883 when German chemist Ludwig Knorr first introduced the term "pyrazole" to describe this class of heterocyclic compounds. The systematic development of pyrazole-3-carboxylic acid derivatives emerged from the classical synthetic methodology established by Hans von Pechmann in 1898, who demonstrated the synthesis of pyrazole from acetylene and diazomethane. This early work established the fundamental synthetic approaches that would later be adapted and refined for the preparation of more complex pyrazole derivatives, including carboxylic acid-functionalized variants.

The specific development of pyrazole-3-carboxylic acid chemistry gained momentum during the mid-20th century as researchers recognized the potential of these compounds as versatile intermediates in organic synthesis. A significant advancement occurred in 1993 when chemists at Monsanto reported the first synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which became a crucial intermediate for multiple fungicides. This breakthrough demonstrated the commercial viability of pyrazole-3-carboxylic acid derivatives and sparked increased research interest in this chemical class.

The evolution of synthetic methodologies for pyrazole-3-carboxylic acids has been marked by several key developments. The traditional cyclocondensation approaches involving hydrazine derivatives and carbonyl systems have been supplemented by more sophisticated methods, including dipolar cycloadditions and multicomponent reactions. The preparation of substituted pyrazole-3-carboxylic acids through cyclization reactions between pyrazole carboxylic acid precursors and various hydrazines has been demonstrated to yield diverse derivatives with varying substitution patterns. Modern synthetic approaches have been optimized by industrial research groups, including significant contributions from Syngenta, Bayer Crop Science, and BASF, who have developed scalable processes for the manufacture of these compounds.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its representation of key structural motifs that are fundamental to understanding heterocyclic reactivity and applications. Pyrazole derivatives constitute one of the most extensively studied groups within the azole family, with their importance reflected in the fact that more than half of all known organic compounds are heterocycles, and 59% of FDA-approved drugs contain nitrogen heterocycles. The compound exemplifies the concept of "privileged structures" in medicinal chemistry, where specific heterocyclic frameworks serve as versatile scaffolds for drug development and chemical diversity.

The pyrazole-3-carboxylic acid moiety serves as a critical pharmacophore in numerous bioactive compounds, contributing to activities such as anti-inflammatory, antimicrobial, antiviral, antitumor, antifungal, pesticidal, anticonvulsant, and antidepressant effects. The presence of the carboxylic acid functional group at the 3-position provides opportunities for hydrogen bonding interactions, metal coordination, and subsequent chemical transformations through ester and amide formation. Research has demonstrated that pyrazole-3-carboxylic acid derivatives can be converted to acid chlorides and subsequently reacted with various nucleophiles to generate diverse chemical libraries.

The hydroxypropyl substituent at the 4-position introduces additional complexity and functionality to the molecule. This alkyl chain terminating in a hydroxyl group enhances the compound's solubility properties and provides sites for further chemical modification through standard alcohol chemistry. The strategic positioning of this substituent allows for potential cyclization reactions or cross-linking chemistry that could be exploited in materials science applications or in the design of multifunctional molecules.

| Chemical Property | Structural Origin | Functional Consequence |

|---|---|---|

| Aromatic stability | Pyrazole ring system | Thermal and chemical stability |

| Hydrogen bonding | Carboxylic acid and hydroxyl groups | Enhanced solubility, biomolecular interactions |

| π-π interactions | Phenyl substituent | Molecular recognition, crystal packing |

| Electrophilic reactivity | Position 4 of pyrazole | Site-selective functionalization |

| Nucleophilic sites | Nitrogen atoms and oxygen atoms | Metal coordination, protonation |

Comparative Overview with Related Pyrazole Derivatives

When compared to other pyrazole-3-carboxylic acid derivatives, this compound exhibits unique structural features that distinguish it from closely related compounds. The most direct structural analog is 1-(3-hydroxypropyl)-1H-pyrazole-3-carboxylic acid, which has a molecular formula of C₇H₁₀N₂O₃ and molecular weight of 170.17 g/mol. This compound differs by having the hydroxypropyl group attached to the nitrogen atom rather than the carbon atom, and lacks the phenyl substituent, resulting in significantly different physical and chemical properties.

Another related compound is 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, with molecular formula C₁₀H₈N₂O₃ and molecular weight of 204.18 g/mol. This derivative features a hydroxyl group directly attached to the pyrazole ring at position 4, rather than the extended hydroxypropyl chain. The direct attachment of the hydroxyl group to the aromatic system creates different electronic effects and hydrogen bonding patterns compared to the target compound. The shorter molecular structure also results in different solubility and reactivity profiles.

The compound 5-methyl-1H-pyrazole-3-carboxylic acid represents another significant point of comparison, with molecular formula C₅H₆N₂O₂ and molecular weight of 126.115 g/mol. This simpler derivative lacks both the phenyl substituent and the hydroxypropyl chain, containing only a methyl group at position 5. The substantial difference in molecular weight and structural complexity highlights the enhanced functionality achieved through the substitution pattern in this compound.

Industrial applications have shown particular interest in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which serves as an intermediate for seven commercial fungicides. This compound differs from the target molecule by having the carboxylic acid at position 4 rather than position 3, and by featuring fluorinated substituents that impart different electronic properties. The success of this related compound in agricultural applications demonstrates the commercial potential of strategically substituted pyrazole carboxylic acids.

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Application Focus |

|---|---|---|---|---|

| This compound | C₁₃H₁₄N₂O₃ | 246.26 | Hydroxypropyl at C-4, phenyl at N-1 | Research intermediate |

| 1-(3-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid | C₇H₁₀N₂O₃ | 170.17 | Hydroxypropyl at N-1, no phenyl | Synthetic building block |

| 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid | C₁₀H₈N₂O₃ | 204.18 | Hydroxyl at C-4, phenyl at N-1 | Pharmaceutical research |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | C₅H₆N₂O₂ | 126.115 | Methyl at C-5, unsubstituted | Basic scaffold |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ | 176.12 | Difluoromethyl at C-3, carboxylic acid at C-4 | Fungicide intermediate |

Research into pyrazole-3-carboxylic acid derivatives has revealed that structural modifications significantly impact biological activity profiles. Studies have shown that the conversion of pyrazole-3-carboxylic acids to nitrate ester or oxime derivatives can enhance anti-inflammatory activity while reducing ulcerogenic liability compared to the parent carboxylic acid compounds. This finding suggests that the hydroxypropyl substituent in the target compound could serve as a site for similar derivatization strategies, potentially leading to compounds with improved therapeutic profiles.

Properties

IUPAC Name |

4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-8-4-5-10-9-15(14-12(10)13(17)18)11-6-2-1-3-7-11/h1-3,6-7,9,16H,4-5,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAJNNPQJDMOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Pyrazole Ring Formation

- Phenylhydrazine is reacted with a suitable β-dicarbonyl compound or a 2,3-dihydro-2,3-furandione derivative bearing a 3-hydroxypropyl substituent or a precursor that can be converted into such a side chain.

- For example, condensation of phenylhydrazine with 4-(3-hydroxypropyl)-5-oxo-2,3-dihydrofurandione analogs can yield the pyrazole core with the hydroxypropyl substituent at C-4 and a carboxylic acid or ester at C-3.

Side-Chain Functionalization

- The hydroxypropyl group can be introduced either by direct use of a hydroxypropyl-substituted diketone or by post-pyrazole ring formation alkylation.

- Alkylation of the pyrazole nitrogen or carbon positions with 3-bromopropanol or similar alkylating agents under basic conditions (e.g., NaH in DMF) can install the hydroxypropyl side chain.

- Protection/deprotection strategies may be used to safeguard the hydroxy group during intermediate steps.

Carboxylic Acid Formation

- The carboxylic acid at C-3 is typically introduced by hydrolysis of ester precursors or oxidation of aldehyde intermediates.

- For example, methyl or ethyl esters of 4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylate can be hydrolyzed under acidic or basic conditions to yield the free acid.

- Alternatively, oxidation of pyrazole-3-carbaldehyde derivatives to the corresponding carboxylic acid is a viable route.

Representative Experimental Procedure (Based on Related Pyrazole Syntheses)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Pyrazole ring formation | Phenylhydrazine + 4-(3-hydroxypropyl)-5-oxo-2,3-dihydrofurandione, heat, no solvent or reflux in alcohol | Condensation and cyclization to form pyrazole core with hydroxypropyl substituent |

| 2. Alkylation (if needed) | NaH (60% dispersion), dry DMF, 0 °C, then methyl iodide or 3-bromopropanol | Alkylation of pyrazole nitrogen or carbon to introduce hydroxypropyl side chain |

| 3. Hydrolysis | Acidic or basic hydrolysis (e.g., HCl or NaOH, reflux) | Conversion of ester to carboxylic acid |

| 4. Purification | Extraction, washing with water/brine, drying, column chromatography or recrystallization | Isolation of pure this compound |

Detailed Research Findings and Process Optimization

- Cyclization Agents: Use of phosphorous oxychloride or Lawesson's reagent has been reported for cyclizing intermediates to pyrazole derivatives, but these may reduce yield and purity due to harsh conditions.

- Reaction Temperatures: Controlled temperature steps (0 °C to 60 °C) during addition of reagents and crystallization improve product purity and yield.

- Solvent Choice: Use of dry DMF or alcohol solvents facilitates alkylation and condensation reactions; aqueous work-up with sodium bicarbonate or sodium chloride solutions aids in purification.

- Reaction Times: Extended reflux times (up to 16 h) ensure complete conversion, especially in alkylation and condensation steps.

- Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures is effective for isolating pure compounds.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert functional groups to simpler forms.

Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: In the medical field, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with biological targets, leading to therapeutic effects.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The phenyl group and pyrazole ring can bind to enzymes or receptors, modulating their activity. The hydroxypropyl side chain may enhance solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by its unique substituents. Key structural analogues include:

Key Observations :

- The hydroxypropyl group enhances hydrophilicity across compounds but varies in function: in pyrazole derivatives, it aids complexation , while in HPMMA, it serves as a biomarker .

Reactivity in Catalytic Systems

The target compound’s reactivity has been studied alongside phenol derivatives like 4-(3-hydroxypropyl)phenol in green chemistry applications:

Key Observations :

- Unlike 4-(3-hydroxypropyl)phenol, the pyrazole core in the target compound likely alters reaction pathways due to aromatic heterocycle stability and steric effects.

Key Observations :

Biological Activity

4-(3-Hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its anti-inflammatory, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.

- Chemical Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- CAS Number : 1152610-63-3

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard dexamethasone which showed 76% inhibition at 1 µM .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, in vitro studies have shown that related pyrazole compounds can induce apoptosis in cancer cells with IC50 values ranging from 0.067 µM to 49.85 µM depending on the specific derivative and cancer type .

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | A549 | 49.85 | Antitumor |

| Compound B | HCT116 | 0.07 | Aurora-A Kinase Inhibitor |

| Compound C | NCI-H460 | 0.30 | VEGF Proliferation Inhibition |

3. Enzyme Inhibition

This compound has shown promise as an inhibitor of xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism and implicated in various diseases such as gout and cardiovascular disorders. In a study, several pyrazole derivatives were synthesized and evaluated for their XOR inhibitory activity, with some exhibiting nanomolar potency .

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their efficacy using a carrageenan-induced rat paw edema model. Four derivatives demonstrated significant anti-inflammatory effects comparable to ibuprofen, highlighting the therapeutic potential of these compounds in inflammatory conditions .

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized a library of pyrazole derivatives and screened them against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The most potent compounds induced apoptosis and inhibited cell proliferation effectively at low concentrations .

Q & A

Q. What are the optimal synthetic routes for 4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of phenylhydrazine with β-keto esters to form the pyrazole core. The hydroxypropyl group can be introduced via alkylation or nucleophilic substitution. For purity optimization:

- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts .

- Monitor reaction intermediates via TLC or HPLC to ensure stepwise completion .

- Recrystallize the final product using polar aprotic solvents (e.g., DMSO/water mixtures) to enhance crystallinity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the hydroxypropyl side chain (δ 1.8–2.2 ppm for CH₂, δ 3.6–4.0 ppm for -OH). Carboxylic acid protons appear as broad singlets (~δ 12–13 ppm) .

- IR : Confirm the carboxylic acid group via a strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrazole backbone .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 7.4 for physiological relevance).

- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varied pH (2–9) to identify decomposition pathways . Monitor via HPLC to detect hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize the geometry to assess intramolecular hydrogen bonding between the hydroxypropyl and carboxylic acid groups .

- Molecular Docking : Target kinases (e.g., mTOR) by aligning the pyrazole core with ATP-binding pockets. Use AutoDock Vina to simulate binding affinities, focusing on hydrogen bonds with catalytic lysine residues .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-proliferative vs. non-active results)?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM–μM) in multiple cell lines (e.g., prostate cancer PC3 vs. breast cancer MCF7) to identify cell-type specificity .

- Mechanistic Profiling : Compare autophagy induction (LC3-II Western blot) and mTOR pathway inhibition (p-p70S6K ELISA) to differentiate on-target vs. off-target effects .

- Metabolic Stability : Assess hepatic microsomal degradation to rule out rapid inactivation in certain assays .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Substituent Modification : Replace the hydroxypropyl group with fluorinated or cyclopropyl analogs to improve lipophilicity (logP calculations) .

- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group to enhance metabolic stability while retaining hydrogen-bonding capacity .

- Pharmacophore Mapping : Use Schrödinger’s Phase to correlate electronic properties (HOMO/LUMO) with activity data .

Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic properties?

- Methodological Answer :

- In Vitro : Caco-2 permeability assays for intestinal absorption, CYP450 inhibition screening (e.g., CYP3A4), and plasma protein binding (ultrafiltration) .

- In Vivo : Administer orally (10–50 mg/kg) in rodent models, followed by LC-MS/MS plasma analysis to determine half-life, Cmax, and bioavailability. Monitor urinary excretion for renal clearance .

Contradiction Analysis and Troubleshooting

Q. How to address discrepancies in reported cytotoxicity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Use identical cell culture media (e.g., RPMI-1640 with 10% FBS), passage numbers (<20), and incubation times (48–72 hours).

- Control for Redox Interference : Include ROS scavengers (e.g., NAC) to distinguish between direct cytotoxicity and oxidative stress artifacts .

- Validate Purity : Confirm compound integrity via elemental analysis and residual solvent testing (GC-MS) to rule out batch-specific impurities .

Q. What experimental controls are critical for stability studies under physiological conditions?

- Methodological Answer :

- Negative Controls : Incubate compound in PBS (pH 7.4) at 37°C without enzymes to assess non-enzymatic degradation.

- Positive Controls : Use stable analogs (e.g., methyl ester derivatives) to benchmark degradation rates .

- Matrix Effects : Test stability in plasma vs. buffer to identify protein-binding influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.